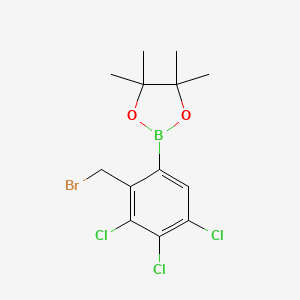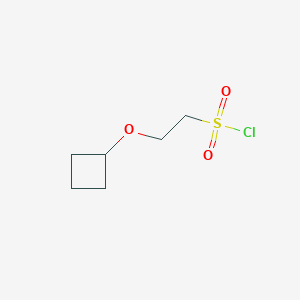
4-((4-Chlorophenyl)carbamoyl)isophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Chlorophenyl)carbamoyl)isophthalic acid , also known as 4-ClC6H4N(H)C(=O)(CH2)3C(=O)OH , is a chemical compound. Its molecular formula indicates that it contains a chlorophenyl group, a carbamoyl group, and an isophthalic acid moiety. The compound’s structure is characterized by an extended, all-trans backbone, with the terminal carboxylic acid and phenyl groups slightly twisted out of the plane. Notably, it forms supramolecular tapes through hydrogen bonding interactions .
Synthesis Analysis
The synthesis of This compound involves a reaction between 4-chloroaniline and glutaric anhydride in a 1:1 ratio. The resulting colorless crystals were characterized using various spectroscopic techniques .
Molecular Structure Analysis
The compound’s backbone adopts an extended, all-trans configuration, while the terminal carboxylic acid and phenyl groups exhibit slight twists. These structural features impact its properties and interactions .
Chemical Reactions Analysis
Aplicaciones Científicas De Investigación
Overview
The specific compound 4-((4-Chlorophenyl)carbamoyl)isophthalic acid does not have direct references in the available literature. However, related research involving similar compounds provides insights into the potential applications and significance of such chemicals in scientific research. These applications span various fields, including organic synthesis, material science, and environmental studies.
Organic Synthesis and Material Science
Compounds similar to this compound are often explored for their role in synthesizing novel organic materials. For instance, research into carbaporphyrinoid systems, which are related to isophthalic acid derivatives, highlights the synthetic routes and potential applications of these compounds in creating new materials with unique properties (Lash & Yant, 2009). Such materials could be pivotal in developing advanced technologies, including organic electronics and photovoltaics.
Environmental Applications
The degradation and transformation of chlorophenyl compounds, akin to the chlorophenyl moiety in this compound, have been studied extensively due to their environmental relevance. Research on the photocatalytic degradation of 4-chlorophenol, for example, showcases the potential of using advanced oxidation processes to mitigate pollution from chlorinated organic compounds (Hu, Xu, & Zhao, 2004). This line of research is crucial for developing sustainable methods to treat water and soil contaminated with hazardous organic pollutants.
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)carbamoyl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5/c16-9-2-4-10(5-3-9)17-13(18)11-6-1-8(14(19)20)7-12(11)15(21)22/h1-7H,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLQUMBLYUUEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2914046.png)
![2-(4,5-dimethoxy-2-((4-methylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2914047.png)

![N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide](/img/structure/B2914049.png)



![4-(4-ethylbenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
![Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2914056.png)
![N-[Cyano-(4-fluorophenyl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2914059.png)
![(2S,3R)-5-hydroxy-3-[(2S,3R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B2914061.png)

![N'-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2914065.png)